molecular formula C10H10FNO3 B14203748 5-Fluoro-4-hydroxy-5-phenyl-1,3-oxazinan-2-one CAS No. 872998-59-9

5-Fluoro-4-hydroxy-5-phenyl-1,3-oxazinan-2-one

Cat. No.: B14203748
CAS No.: 872998-59-9
M. Wt: 211.19 g/mol
InChI Key: GDYHFOKVSRABRH-UHFFFAOYSA-N
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Description

5-Fluoro-4-hydroxy-5-phenyl-1,3-oxazinan-2-one is a heterocyclic compound that belongs to the class of oxazinones This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a phenyl group attached to an oxazinanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-4-hydroxy-5-phenyl-1,3-oxazinan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-phenyl-1,3-oxazinane-2,4-dione with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-hydroxy-5-phenyl-1,3-oxazinan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-4-hydroxy-5-phenyl-1,3-oxazinan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-fluoro-4-hydroxy-5-phenyl-1,3-oxazinan-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in 5-fluoro-4-hydroxy-5-phenyl-1,3-oxazinan-2-one enhances its chemical stability and reactivity compared to its non-fluorinated counterparts. This unique feature makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

872998-59-9

Molecular Formula

C10H10FNO3

Molecular Weight

211.19 g/mol

IUPAC Name

5-fluoro-4-hydroxy-5-phenyl-1,3-oxazinan-2-one

InChI

InChI=1S/C10H10FNO3/c11-10(7-4-2-1-3-5-7)6-15-9(14)12-8(10)13/h1-5,8,13H,6H2,(H,12,14)

InChI Key

GDYHFOKVSRABRH-UHFFFAOYSA-N

Canonical SMILES

C1C(C(NC(=O)O1)O)(C2=CC=CC=C2)F

Origin of Product

United States

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